- Dual catalytic enantioselective desymmetrization of allene-tethered cyclohexanonesChemical Science, 2020, 11(28), 7444-7450,
Cas no 92136-39-5 (Boc-Propargylamine)

Boc-Propargylamine structure
Product Name:Boc-Propargylamine
CAS No:92136-39-5
Molecular Formula:C8H13NO2
Molecular Weight:155.194322347641
MDL:MFCD07367245
CID:61547
PubChem ID:253662096
Boc-Propargylamine Properties
Names and Identifiers
-
- N-Boc-Propargylamine
- N-(tert-Butoxycarbonyl)propargyl amine
- N-Boc-Prop-2-ynylaMine
- N-Boc-Propaylamine
- tert-butyl N-prop-2-ynylcarbamate
- tert-Butyl 2-Propynylcarbamate
- 2-Propynylcarbamic Acid tert-Butyl Ester
- 1,1-Dimethylethyl N-2-propyn-1-ylcarbamate (ACI)
- Carbamic acid, 2-propynyl-, 1,1-dimethylethyl ester (9CI)
- 1,1-Dimethylethyl 2-propyn-1-ylcarbamate
- 3-(tert-Butoxycarbonylamino)prop-1-yne
- 3-[(tert-Butyloxycarbonyl)amino]-1-propyne
- Boc-propargylamine
- N-(Prop-2-ynyl)carbamic acid tert-butyl ester
- N-(tert-Butoxycarbonyl)propargylamine
- N-tert-Butoxycarbonyl-2-propyn-1-amine
- tert-Butyl (2-propyn-1-yl)carbamate
- tert-Butyl N-(2-propyn-1-yl)carbamate
- tert-Butyl N-propargylcarbamate
- tert-Butyl propargylcarbamate
- 3-t-butoxycarbonylamino-1-propyne
- N-(t-butoxycarbonyl)-propargylamine
- DTXSID10454171
- ALBB-028033
- N-t-butoxycarbonyl propargylamine
- SY025866
- t-Butyloxycarbonyl Propargyl Amine
- AKOS005068276
- N-2-Propyn-1-yl-carbamic Acid 1,1-Dimethylethyl Ester;
- t-butoxycarbonylpropargylamine
- B4472
- n-(tert-butyloxycarbonyl)propargylamine
- 92136-39-5
- tert-butyl N-(prop-2-yn-1-yl)carbamate
- N-tert-butoxycarbonylpropargylamine
- MFCD07367245
- Z804942822
- 3-(t-butoxycarbonylamino) propyne
- t-Butyl N-(2-propynyl)carbamate
- t-butyl propargylcarbamate
- tert-butyl prop-2-yn-1-ylcarbamate
- prop-2-ynyl-carbamic acid tert-butyl ester
- N-tert.-butoxycarbonyl-prop-2-ynylamine
- N-Boc propargylamine
- EN300-54075
- SCHEMBL16913
- t-butyl prop-2-ynylcarbamate
- TERT-BUTYL PROP-2-YNYLCARBAMATE
- AB31117
- N-(Tert-Butoxycarbonyl)propargylamne
- CARBAMIC ACID, 2-PROPYNYL-, 1,1-DIMETHYLETHYL ESTER
- SS-3353
- (2-propynyl)carbamic acid tert-butyl ester
- HY-75970
- TERT-BUTYL N-(2-PROPYNYL)CARBAMATE
- CS-M0556
- N-Boc-propargylamine, 97%
- Prop-2-ynyl-carbamic acid t-butyl ester
- propargyl Boc-amine
- n-boc propargyl amine
- N-(Boc)-propargylamine
- J-523185
- N-t-butoxycarbonylpropargylamine
- N-Boc-2-propyn-1-amine
- (Boc)Propargylamin
- N-tert-butoxycarbonyl-propargylamine
- n-boc-propargyl amine
-
- MDL: MFCD07367245
- InChIKey: DSPYCWLYGXGJNJ-UHFFFAOYSA-N
- Inchi: 1S/C8H13NO2/c1-5-6-9-7(10)11-8(2,3)4/h1H,6H2,2-4H3,(H,9,10)
- SMILES: O=C(NCC#C)OC(C)(C)C
Computed Properties
- Exact Mass: 155.094629g/mol
- Surface Charge: 0
- XLogP3: 1
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 3
- Monoisotopic Mass: 155.094629g/mol
- Monoisotopic Mass: 155.094629g/mol
- Topological Polar Surface Area: 38.3Ų
- Heavy Atom Count: 11
- Complexity: 182
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
Experimental Properties
- LogP: 1.34870
- PSA: 41.82000
- Boiling Point: 170°C/14mmHg(lit.)
- Melting Point: 40.0 to 44.0 deg-C
- Flash Point: Fahrenheit: 199.4 ° f < br / > Celsius: 93 ° C < br / >
- Solubility: Soluble in chloroform.
- Sensitiveness: Moisture Sensitive
Boc-Propargylamine Security Information
-
Symbol:
- WGK Germany:3
- Safety Instruction: S26; S36/37; S61
- Risk Phrases:R22; R36/37/38; R52/53
-
Dangerous goods sign:
- Hazardous Material transportation number:NONH for all modes of transport
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Prompt:warning
- Storage Condition:0-10°C
- Risk Phrases: 22-36/37/38
- Signal Word:Warning
Boc-Propargylamine Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Boc-Propargylamine Pricemore >>
Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P00GSBN-1g |
N-Boc-propargylamine |
92136-39-5 | 98% | 1g |
$6.00 | 2025-02-27 | |
A2B Chem LLC | AH82403-1g |
N-Boc-propargylamine |
92136-39-5 | 98% | 1g |
$5.00 | 2024-07-18 | |
Aaron | AR00GSJZ-1g |
N-Boc-propargylamine |
92136-39-5 | 97% | 1g |
$4.00 | 2025-01-24 | |
AK Scientific | AMTGC486-1g |
N-Boc-Propargylamine |
92136-39-5 | 97% | 1g |
$10 | 2025-02-18 | |
Ambeed | A171481-1g |
N-Boc-Propargylamine |
92136-39-5 | 99% | 1g |
$7.0 | 2025-03-03 | |
Apollo Scientific | OR906557-10g |
N-Boc-propargylamine |
92136-39-5 | 98% | 10g |
£49.00 | 2023-08-31 | |
Enamine | EN300-54075-0.05g |
tert-butyl N-(prop-2-yn-1-yl)carbamate |
92136-39-5 | 95% | 0.05g |
$19.0 | 2023-05-03 | |
MedChemExpress | HY-75970-10g |
Boc-Propargylamine |
92136-39-5 | 98.70% | 10g |
¥100 | 2024-05-24 | |
TRC | B664260-1g |
N-Boc-propargylamine |
92136-39-5 | 1g |
$ 51.00 | 2023-04-18 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | MY0076-100g |
tert-butyl prop-2-ynylcarbaMate |
92136-39-5 | 95% | 100g |
$228 | 2023-09-07 |
Boc-Propargylamine Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: Sodium chloride ; rt
1.2 Reagents: Sodium chloride ; rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Solvents: Tetrahydrofuran ; 4 h, 21 °C
Reference
- A pH-Switchable Aqueous Organocatalysis with Amphiphilic Secondary Amine-Porphyrin HybridsEuropean Journal of Organic Chemistry, 2020, 2020(28), 4399-4407,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 18 h, rt
Reference
- Design and synthesis of a peptide derivative of ametantrone targeting the major groove of the d(GGCGCC)2 palindromic sequenceNew Journal of Chemistry, 2020, 44(9), 3624-3631,
Synthetic Circuit 4
Reaction Conditions
Reference
- The Alkyne Moiety as a Latent Electrophile in Irreversible Covalent Small Molecule Inhibitors of Cathepsin KJournal of the American Chemical Society, 2019, 141(8), 3507-3514,
Synthetic Circuit 5
Reaction Conditions
1.1 Solvents: Dichloromethane ; 0 °C; 1 h, rt
Reference
- Achiral Cyclopentadienone Iron Tricarbonyl Complexes Embedded in Streptavidin: An Access to Artificial Iron Hydrogenases and Application in Asymmetric HydrogenationCatalysis Letters, 2016, 146(3), 564-569,
Synthetic Circuit 6
Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 2 h, rt
Reference
- Electrophile-Mediated Reactions of Functionalized Propargylic SubstratesEuropean Journal of Organic Chemistry, 2015, 2015(32), 7091-7113,
Synthetic Circuit 7
Reaction Conditions
1.1 Solvents: Tetrahydrofuran ; 1 h, 75 °C
Reference
- Novel Method of Tetramic Acid Synthesis: Silver-Catalyzed Carbon Dioxide Incorporation into Propargylic Amine and Intramolecular RearrangementOrganic Letters, 2014, 16(9), 2430-2433,
Synthetic Circuit 8
Reaction Conditions
1.1 Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C
Reference
- Synthesis of the stereogenic triad of the halicyclamine A coreTetrahedron Letters, 2011, 52(17), 2199-2202,
Synthetic Circuit 9
Reaction Conditions
1.1 Solvents: Ethyl acetate ; cooled; overnight, rt
Reference
- Flexible lactam macrocyclic molecule useful in treatment of cancer and its preparation, China, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 Solvents: Ethyl acetate ; 0 °C → rt; overnight, rt
Reference
- Synthesis of G-quadruplex-targeting flexible macrocyclic molecules via click reactionsARKIVOC (Gainesville, 2013, (4), 334-345,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Diisopropylamine Solvents: Tetrahydrofuran ; overnight, rt
Reference
- Phenylethynyl-benzamide compounds as glucokinase activators and methods for the preparation thereof, Korea, , ,
Synthetic Circuit 12
Reaction Conditions
1.1 Solvents: Dichloromethane ; 0 °C → rt
Reference
- The Vinyl Moiety as a Handle for Regiocontrol in the Preparation of Unsymmetrical 2,3-Aliphatic-Substituted Indoles and PyrrolesAngewandte Chemie, 2011, 50(6), 1338-1341,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 °C; 2 h, 25 °C
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- Hydrogen Bonding-directed Sequential 1,6/1,4-Addition of Heteroatom Nucleophiles onto Electron-deficient 1,3-DiynesOrganic Chemistry Frontiers, 2023, 10(1), 209-215,
Synthetic Circuit 14
Reaction Conditions
1.1 Solvents: Dichloromethane ; 0 °C; 30 min, rt
Reference
- Selective Fluoromethyl Couplings of Alkynes via Nickel CatalysisAngewandte Chemie, 2022, 61(9),,
Synthetic Circuit 15
Reaction Conditions
1.1 Solvents: Dichloromethane ; 0 °C; 30 min, rt
Reference
- Synthesis of 1,2,3-Substituted Pyrroles from Propargylamines via a One-Pot Tandem Enyne Cross Metathesis-Cyclization ReactionJournal of Organic Chemistry, 2015, 80(10), 5287-5295,
Synthetic Circuit 16
Reaction Conditions
1.1 Solvents: Dichloromethane ; 25 min, 0 °C; 30 min, rt
Reference
- Preparation of nicotine-related compounds as modulators of smoking or nicotine ingestion and lung cancer, World Intellectual Property Organization, , ,
Synthetic Circuit 17
Reaction Conditions
1.1 Solvents: Dichloromethane ; 25 min, 0 °C; 30 min, rt
Reference
- 5-Substituted, 6-Substituted, and Unsubstituted 3-Heteroaromatic Pyridine Analogues of Nicotine as Selective Inhibitors of Cytochrome P-450 2A6Journal of Medicinal Chemistry, 2005, 48(1), 224-239,
Synthetic Circuit 18
Reaction Conditions
1.1 Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 2 h, rt
Reference
- Direct Asymmetric α-C-H Addition of N-unprotected Propargylic Amines to Trifluoromethyl Ketones by Carbonyl CatalysisAngewandte Chemie, 2022, 61(48),,
Boc-Propargylamine Raw materials
Boc-Propargylamine Preparation Products
Boc-Propargylamine Suppliers
J&K Scientific
(CAS:92136-39-5)
MR./MRS.:ZHAI XIAN SHENG
Phone:18210857532
Email:xiangyang.zhai@jk-sci.com
Shanghai Aladdin Biochemical Technology Co., Ltd
(CAS:92136-39-5)
MR./MRS.:A LA DING
Phone:
Email:anhua.mao@aladdin-e.com
Shanghai Acmec Biochemical Co.,Ltd
(CAS:92136-39-5)
MR./MRS.:JI ZHI SHI JI
Phone:18117592386
Email:3007522982@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
(CAS:92136-39-5)
MR./MRS.:TANG SI LEI
Phone:15026964105
Email:2881489226@qq.com
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Daohong Liao,Liming Sun,Weilong Liu,Sudan He,Xiaodong Wang,Xiaoguang Lei Med. Chem. Commun. 2014 5 333
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10. Copper-catalyzed 1,1-arylalkylation of terminal alkynes with diazo esters and organoboronic acidsYunhe Lv,Weiya Pu,Xueru Liu,Jinye Sun,Mengxing Cui Chem. Commun. 2019 55 13446
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:92136-39-5)Boc-Propargylamine

Purity:99%
Quantity:500g
Price($):409.0